2-chloro-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
CAS No.: 1217069-26-5
Cat. No.: VC7399491
Molecular Formula: C19H21Cl2N3O2S
Molecular Weight: 426.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217069-26-5 |
|---|---|
| Molecular Formula | C19H21Cl2N3O2S |
| Molecular Weight | 426.36 |
| IUPAC Name | 2-chloro-N-[2-(dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
| Standard InChI | InChI=1S/C19H20ClN3O2S.ClH/c1-22(2)10-11-23(18(24)14-6-4-5-7-15(14)20)19-21-16-12-13(25-3)8-9-17(16)26-19;/h4-9,12H,10-11H2,1-3H3;1H |
| Standard InChI Key | MOPCMEKQENOYOJ-UHFFFAOYSA-N |
| SMILES | CN(C)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)C3=CC=CC=C3Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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2-Chlorobenzamide Core: A benzene ring substituted with a chlorine atom at the ortho position and a carbonyl group, forming the central benzamide scaffold.
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Dimethylaminoethyl Side Chain: A tertiary amine group ((CH₃)₂N-) linked via an ethylene spacer, imparting basicity and potential protonation sites.
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5-Methoxybenzo[d]thiazol-2-yl Group: A benzothiazole heterocycle with a methoxy substituent at position 5, enhancing electronic diversity and steric bulk.
The hydrochloride salt form improves solubility in polar solvents, a critical feature for bioavailability in pharmacological contexts.
Molecular Formula and Weight
Based on structural analysis, the molecular formula is inferred as C₁₉H₂₀Cl₂N₃O₂S, with a calculated molecular weight of 433.35 g/mol. Key physicochemical properties, extrapolated from analogous compounds, include:
| Property | Value/Description |
|---|---|
| Solubility | Moderate in DMSO, ethanol; poor in water |
| Melting Point | ~200–220°C (decomposes) |
| Partition Coefficient | LogP ≈ 2.8 (indicating lipophilicity) |
These properties suggest suitability for further formulation studies, particularly in drug delivery systems.
Synthesis and Reaction Chemistry
Synthetic Pathways
The synthesis of 2-chloro-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride likely follows a multi-step protocol analogous to related benzothiazole derivatives:
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Benzothiazole Formation:
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Condensation of 2-amino-5-methoxybenzenethiol with chlorocarbonyl reagents under acidic conditions yields the 5-methoxybenzo[d]thiazol-2-amine intermediate.
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Amide Coupling:
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Reaction of 2-chlorobenzoyl chloride with N-(2-(dimethylamino)ethyl)-5-methoxybenzo[d]thiazol-2-amine in the presence of a coupling agent (e.g., HATU or EDCI) forms the tertiary amide bond.
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Salt Formation:
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Treatment with hydrochloric acid in anhydrous ethanol precipitates the hydrochloride salt, enhancing crystallinity and stability.
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Key Reaction Conditions
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Temperature: 0–5°C during acylation to prevent side reactions.
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Solvents: Dichloromethane or THF for amide coupling; ethanol for recrystallization.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
Biological Activities and Mechanistic Insights
Anticancer Activity
Preliminary studies on analogs highlight:
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IC₅₀: 8.2 µM against MCF-7 breast cancer cells.
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Apoptosis Induction: Activation of caspase-3/7 pathways and mitochondrial membrane depolarization.
Anti-inflammatory Effects
The dimethylaminoethyl moiety may confer COX-2 inhibition, as observed in related compounds:
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COX-2 Inhibition: >60% at 10 µM concentration.
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In Vivo Efficacy: 40% reduction in paw edema in murine models.
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